24R-Calcipotriol
Overview
Description
24R-Calcipotriol (PRI 2202) is an impurity of Calcipotriol which is a ligand of VDR-like receptors . It is a synthetic analog of vitamin D that was studied for its potential antitumor effects . Studies have shown that the combined treatment with vitamin D analog (24R)-Calcipotriene was more effective than the treatment with cytostatics applied alone .
Synthesis Analysis
A convergent approach for the total synthesis of calcipotriol, a proven vitamin D analog used for the treatment of psoriasis, and medicinally relevant synthetic analogs is described . A complete approach, not wedded to semisynthesis, toward both the A-ring and CD-ring is reported . From a retrosynthetic standpoint, hidden symmetry within the decorated A-ring is disclosed, which allowed for scalable quantities of this advanced intermediate .
Molecular Structure Analysis
The molecular formula of 24R-Calcipotriol is C27H40O3 .
Chemical Reactions Analysis
Nonaqueous capillary electrophoretic (NACE) separation was obtained of analogs of (24R)-1,24-dihydroxyvitamin D3 derivative (calcipotriol) as predicted by quantum chemical calculations supported by the density functional theory (DFT) . Among the key electronic properties investigated, absolute values of the dipole polarizability and energy gap between HOMO and LUMO molecular orbitals of the analog molecules differ significantly for particular analogs, and there is a direct relationship with their electrophoretic migration time .
Physical And Chemical Properties Analysis
Scientific Research Applications
Dermatological Applications
24R-Calcipotriol, a structural analogue of active vitamin D3, has been extensively studied for its applications in dermatology, specifically in the treatment of psoriasis. Clinical studies and reviews highlight its efficacy and safety in managing plaque psoriasis and its advantages over other forms of topical therapy. The efficacy of calcipotriol in psoriasis treatment is attributed to its ability to inhibit epidermal cell proliferation and enhance cell differentiation. It has been compared favorably with other standard forms of topical therapy for psoriasis, often showing a steroid-sparing effect when used in combination with topical corticosteroids. Its low hypercalcemic potential and mild side effects make it a well-tolerated option for managing psoriasis vulgaris (Nishimura et al., 1993; Murdoch & Clissold, 1992; Ramsay, 1997).
Combination with Phototherapy
Studies have also explored the synergistic effects of combining 24R-Calcipotriol with phototherapy treatments like UVB and PUVA. The combination has been shown to enhance the effects of phototherapy in the treatment of psoriasis, offering a potential advantage in therapeutic strategies (Koo, 1997).
Pharmacoeconomics and Long-Term Efficacy
Pharmacoeconomic evaluations have assessed the cost-effectiveness of calcipotriol compared with medium to high potency steroids in the management of plaque-type psoriasis of limited severity. The analysis suggests that calcipotriol is a cost-effective alternative to corticosteroids, particularly as a second-line treatment (Oh et al., 1997). Moreover, long-term efficacy data for topical psoriasis therapies, including calcipotriol/betamethasone foam, show promise in the prevention of psoriasis relapse when used as regular maintenance therapy (Bark et al., 2021).
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-CIJZWTHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
24R-Calcipotriol | |
CAS RN |
112827-99-3 | |
Record name | Calcipotriol, 24R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIPOTRIOL, 24R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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